molecular formula C17H19N3O4 B3002473 ethyl 5-(benzamidocarbamoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 825599-53-9

ethyl 5-(benzamidocarbamoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B3002473
CAS No.: 825599-53-9
M. Wt: 329.356
InChI Key: PGMHOFOLIPZBAO-UHFFFAOYSA-N
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Description

Ethyl 5-(benzamidocarbamoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole derivative characterized by a benzamidocarbamoyl group at the 5-position of the pyrrole ring, alongside methyl substituents at the 2- and 4-positions and an ethyl ester at the 3-position. Pyrrole derivatives are frequently utilized in medicinal chemistry and materials science due to their versatile reactivity and electronic properties. For instance, ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS: 2199-59-9), a closely related compound, is a key intermediate in synthesizing pharmaceuticals like sunitinib, an anticancer agent .

Properties

IUPAC Name

ethyl 5-(benzamidocarbamoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-4-24-17(23)13-10(2)14(18-11(13)3)16(22)20-19-15(21)12-8-6-5-7-9-12/h5-9,18H,4H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMHOFOLIPZBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C(=O)NNC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(benzamidocarbamoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with benzamide in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(benzamidocarbamoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrrole compounds with different functional groups.

Scientific Research Applications

Ethyl 5-(benzamidocarbamoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-(benzamidocarbamoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The 5-position of the pyrrole ring is a critical site for functionalization. Below is a comparison of substituents and their implications:

Compound Name 5-Position Substituent Molecular Weight Key Properties/Applications References
Target Compound Benzamidocarbamoyl Not provided Potential pharmaceutical intermediate -
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate Formyl (-CHO) 195.22 g/mol Sunitinib intermediate; reactive for derivatization
Ethyl 5-[(difluoromethyl)thio]-2,4-dimethyl-1H-pyrrole-3-carboxylate (8e) Difluoromethylthio (-SCF2H) Not provided Enhanced lipophilicity; potential fluorophore
(E)-Methyl 5-(3-oxo-3-phenylprop-1-en-1-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate Conjugated enone 308.33 g/mol Antimicrobial activity; extended π-system
Ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate 2-Chloropropanoyl Not provided Reactive acyl chloride precursor

Key Observations :

  • Steric Effects : The bulk of the benzamidocarbamoyl group may reduce rotational freedom, impacting binding affinity in drug candidates.
  • Synthetic Utility : Compounds like the formyl derivative (CAS: 2199-59-9) serve as intermediates for further functionalization, whereas the target compound’s substituent suggests a role in targeted drug delivery or enzyme inhibition.

Biological Activity

Ethyl 5-(benzamidocarbamoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrrole Ring : The initial step involves the cyclization of appropriate precursors using methods such as the Knorr reaction.
  • Carbamoylation : The introduction of the benzamidocarbamoyl group is achieved through a reaction with benzamide derivatives.
  • Esterification : The final product is obtained by esterification of the carboxylic acid functional group.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. The compound has shown notable activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus15Candida albicans12
Control (Standard Antibiotic)Staphylococcus aureus25Candida albicans20

The data indicates that while the compound exhibits moderate activity, it is less effective than standard antibiotics. However, modifications to its structure could enhance its efficacy.

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
HeLa (Cervical Cancer)20
MCF-7 (Breast Cancer)25
A549 (Lung Cancer)30

The IC50 values suggest that the compound has potential as an anticancer agent, warranting further investigation into its mechanism of action and potential for development as a therapeutic agent.

Case Study 1: Antimicrobial Efficacy

A study published in Innovare Academic Sciences evaluated a series of pyrrole derivatives for their antimicrobial properties. The results indicated that compounds with similar structures to this compound demonstrated significant antibacterial and antifungal activities. The presence of the heterocyclic ring was attributed to enhancing these activities due to increased interaction with microbial cell membranes .

Case Study 2: Anticancer Activity

Another research effort focused on the anticancer properties of pyrrole derivatives. The study found that modifications in the substituents on the pyrrole ring could yield compounds with improved cytotoxicity against cancer cells. This compound was included in this study and showed promising results against HeLa cells .

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